3-[3-(2,3,6-trimethylphenoxy)propyl]-4(3H)-quinazolinone
Description
Synthesis Analysis
Quinazolinones are synthesized using various methods. For example, 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, revealing insights into structure-antioxidant activity relationships (Mravljak et al., 2021). Another method involves the synthesis of quinazolinones by cyclization of derivatives, showing variations in biological activity based on different substituents (Kurogi et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones is key to their diverse biological activities. Structural characterizations, such as single-crystal X-ray diffraction analysis, have been used to understand their complex molecular frameworks (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions based on their structure. For instance, lithiation reactions of quinazolinones have been studied, showcasing how different electrophiles react to produce various derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystal structures, are crucial for their applications in various fields. The single-crystal structure analysis provides insights into these properties and their implications (Yong, 2005).
Chemical Properties Analysis
Quinazolinones' chemical properties, like reactivity and stability, are influenced by their molecular structure. Studies on lithiation and reactions with electrophiles help in understanding these properties and their potential for synthesizing new derivatives (Smith et al., 1996).
properties
IUPAC Name |
3-[3-(2,3,6-trimethylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-9-10-15(2)19(16(14)3)24-12-6-11-22-13-21-18-8-5-4-7-17(18)20(22)23/h4-5,7-10,13H,6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZDYPXYUIHCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2C=NC3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,3,6-trimethylphenoxy)propyl]-4(3H)-quinazolinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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